[2-(3-Fluoroanilino)pyridin-3-yl]acetic acid
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Overview
Description
[2-(3-Fluoroanilino)pyridin-3-yl]acetic acid: is an organic compound that features a pyridine ring substituted with a fluoroaniline group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Fluoroanilino)pyridin-3-yl]acetic acid typically involves the coupling of 3-fluoroaniline with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the fluoroaniline and the pyridine ring . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in polar aprotic solvents.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Fluoroanilino)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [2-(3-Fluoroanilino)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
[2-(3-Chloroanilino)pyridin-3-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[2-(3-Bromoanilino)pyridin-3-yl]acetic acid: Similar structure but with a bromine atom instead of fluorine.
[2-(3-Methoxyanilino)pyridin-3-yl]acetic acid: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [2-(3-Fluoroanilino)pyridin-3-yl]acetic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These properties can enhance the compound’s performance in various applications, making it a valuable molecule for research and development.
Properties
CAS No. |
61494-59-5 |
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Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-[2-(3-fluoroanilino)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11FN2O2/c14-10-4-1-5-11(8-10)16-13-9(7-12(17)18)3-2-6-15-13/h1-6,8H,7H2,(H,15,16)(H,17,18) |
InChI Key |
SSRNDWUBZCSSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)CC(=O)O |
Origin of Product |
United States |
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